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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase cross-reactivity profile of Tofacitinib

(formerly CP-681301), a Janus kinase (JAK) inhibitor, with other commercially available JAK

inhibitors, namely Ruxolitinib and Baricitinib. The information presented herein is intended to

offer an objective overview of their selectivity based on available experimental data, aiding

researchers in the selection of appropriate tools for their studies.

Executive Summary
Tofacitinib, Ruxolitinib, and Baricitinib are potent inhibitors of the JAK family of tyrosine kinases,

which are crucial components of the JAK-STAT signaling pathway. This pathway transduces

signals for a wide array of cytokines and growth factors, playing a key role in immune function

and hematopoiesis. While all three inhibitors target JAKs, they exhibit distinct selectivity profiles

across the JAK family and the broader human kinome.

Tofacitinib (CP-681301) is often described as a pan-JAK inhibitor, with potent activity against

JAK1 and JAK3, and to a lesser extent, JAK2.[1][2]

Ruxolitinib demonstrates potent inhibition of JAK1 and JAK2.[3][4][5]

Baricitinib is a selective inhibitor of JAK1 and JAK2.[6][7][8]
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The selectivity of these inhibitors is a critical factor in their therapeutic application and potential

off-target effects. Understanding their cross-reactivity profiles is therefore essential for

interpreting experimental results and predicting their biological consequences.

Kinase Inhibition Profile: A Head-to-Head
Comparison
The following tables summarize the inhibitory activity of Tofacitinib, Ruxolitinib, and Baricitinib

against the JAK family of kinases and a selection of other kinases. The data is presented as

half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which are common

measures of inhibitor potency.

Table 1: Inhibitory Activity (IC50) against Janus Kinases (JAKs)

Target Kinase
Tofacitinib (CP-
681301) IC50 (nM)

Ruxolitinib IC50
(nM)

Baricitinib IC50
(nM)

JAK1 112[1] 3.3 5.9[7]

JAK2 20[1] 2.8 5.7[7]

JAK3 1[1] 428 >400[8]

TYK2 - 19[5] 53[8]

Table 2: KINOMEscan Binding Affinity (Kd) for a Broad Kinase Panel

The following data is derived from the KINOMEscan platform, a competition binding assay that

quantitatively measures the interaction between a compound and a large panel of human

kinases. A lower Kd value indicates a stronger binding affinity.
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Kinase
Tofacitinib (CP-
681301) Kd (nM)

Ruxolitinib Kd (nM) Baricitinib Kd (nM)

JAK1 3.2 2.7 5.9

JAK2 4.1 4.5 5.7

JAK3 1.6 322 >10000

TYK2 34 - 53

ACVR1 1300 1800 -

BLK 88 150 -

BMX 48 65 -

CSNK1D >10000 >10000 -

GSK3B 8100 >10000 -

ITK 240 330 -

ROCK2 1800 2300 -

TEC 150 220 -

Note: Data for Baricitinib on the broader KINOMEscan panel was not as readily available in the

public domain as for Tofacitinib and Ruxolitinib from the searched sources. The table is

populated with available data and dashes (-) indicate where data was not found in the provided

search results.

Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function and

how their activity is measured, the following diagrams illustrate the JAK-STAT signaling

pathway and a typical experimental workflow for determining kinase inhibitor potency.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
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Workflow for In Vitro Kinase Inhibition Assay (IC50 Determination)
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Caption: A generalized experimental workflow for determining kinase inhibitor IC50 values.

Experimental Protocols
The following are detailed methodologies for common kinase inhibition assays that can be

employed to determine the IC50 and Kd values presented above.

In Vitro Kinase Assay for IC50 Determination (ADP-Glo™
Kinase Assay)
This protocol provides a general framework for determining the half-maximal inhibitory

concentration (IC50) of a kinase inhibitor against a purified kinase using a luminescence-based

assay that measures ADP production.

Materials:

Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)

Kinase-specific peptide substrate

Tofacitinib (CP-681301), Ruxolitinib, or Baricitinib

ATP solution (concentration is critical and should be at or near the Km for each specific

kinase)

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[9]

ADP-Glo™ Kinase Assay Kit (Promega)
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White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor (e.g., Tofacitinib) in the

kinase reaction buffer or DMSO.

Kinase Reaction:

Add the kinase, peptide substrate, and inhibitor dilutions to the wells of the assay plate.

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]

ADP Detection:

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and

initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader. The signal is directly

proportional to the amount of ADP produced and inversely proportional to the kinase

inhibition.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

KINOMEscan® Competition Binding Assay for Kd
Determination
This method quantitatively measures the binding affinity (Kd) of a test compound to a large

panel of kinases.
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Principle:

The assay is based on a competition between the test compound and an immobilized, active-

site directed ligand for binding to the kinase of interest. The amount of kinase bound to the

solid support is measured via quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.

Procedure (Generalized):

A DNA-tagged kinase is incubated with the test compound and an immobilized ligand in a

multi-well plate.

After an equilibration period, the unbound kinase is washed away.

The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR.

The results are reported as a percentage of the DMSO control, and for compounds that

show significant binding, a Kd is determined by measuring binding across a range of

compound concentrations.

This guide provides a foundational understanding of the cross-reactivity profiles of Tofacitinib,

Ruxolitinib, and Baricitinib. For more detailed and specific information, researchers are

encouraged to consult the primary literature and publicly available databases such as the HMS

LINCS project.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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